tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one
Description
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is a bicyclic lactone with a fused furan-dioxolane scaffold. Its molecular framework (C₆H₆O₄) combines a tetrahydrofuran ring fused to a 1,3-dioxol-2-one moiety. This compound is synthesized via enantioselective desymmetrization of prochiral cyclic anhydrides using chiral organocatalysts like Cinchona alkaloid-based sulfonamides . The reaction achieves high enantiomeric excess (e.e.), making it valuable for producing chiral intermediates in pharmaceuticals and agrochemicals. The (3aS,6aR)-stereoisomer is particularly notable for its role in asymmetric synthesis .
Properties
CAS No. |
122036-85-5 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-one |
InChI |
InChI=1S/C5H6O4/c6-5-8-3-1-7-2-4(3)9-5/h3-4H,1-2H2 |
InChI Key |
WTXSGZSEDKDSHR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CO1)OC(=O)O2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves the cyclization of a diol intermediate. The diol intermediate can be synthesized from commercially available starting materials . Here is a step-by-step synthetic route:
Synthesis of Diol Intermediate: 4-hydroxybenzaldehyde is reacted with ethyl acetoacetate in the presence of sodium hydroxide to form 4-(1-oxo-3-phenylpropyl)benzene-1,3-diol.
Protection of Diol Intermediate: The diol intermediate is protected by reacting it with acetic anhydride and pyridine to form the diacetate derivative.
Oxidation of Diacetate Derivative: The diacetate derivative is oxidized with hydrogen peroxide in acetic acid to form the corresponding lactone.
Reduction of Lactone: The lactone is reduced with sodium borohydride in methanol to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol is a typical reducing agent.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols or other reduced forms of the compound .
Scientific Research Applications
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzymatic activities and interactions with cellular components .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
5(S)-((3aR,4R,6aR)-2,2-Dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-phenyl-4,5-dihydrooxazole
- Structure : Incorporates a dimethyl-substituted dioxolane and a phenyl-oxazoline group.
- Synthesis : Achieved via a three-step strategy from isosorbide with 46% overall yield .
Benzo[d][1,3]dioxol-2-one
- Structure : Benzannulated analog with a fused benzene-dioxol-2-one system (C₇H₄O₃).
- Properties : Molar mass 136.1 g/mol; used in polymer chemistry and as a reactive intermediate .
- Safety : Classified as a skin/eye irritant, requiring stringent handling protocols .
Tetrahydrothieno[3,4-d][1,3]dioxol-2-one 5-oxide
- Structure : Sulfur-containing analog with a thiophene ring and sulfoxide group.
- Applications : Used in medicinal chemistry for sulfur-based heterocyclic drug candidates .
Tetrahydro-2,2-dimethyl-4-(2-propenyl)furo[3,4-d][1,3]dioxol-4-ol
Biological Activity
Tetrahydro-2H-furo[3,4-d][1,3]dioxol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antimicrobial properties, docking studies, and other relevant biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity. For instance, one study utilized a combination of microwave-assisted synthesis and traditional heating methods to improve the efficiency of the reaction process.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound was tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that the compound possesses a broad spectrum of activity with varying degrees of efficacy.
| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Docking Studies
Molecular docking studies were conducted to understand the binding interactions between this compound and target proteins involved in bacterial metabolism. The docking simulations revealed favorable binding affinities with key enzymes such as tyrosyl tRNA synthetase and lanosterol-14α-demethylase (CYP51). These interactions indicate the potential mechanism through which the compound exerts its antimicrobial effects.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it inhibited growth significantly more than conventional antibiotics in certain cases.
- In Vivo Studies : Animal models were used to assess the therapeutic potential of this compound. The results suggested that it could reduce bacterial load in infected tissues without notable toxicity to the host.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
